molecular formula C17H15N3OS B2481639 (E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide CAS No. 865659-27-4

(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide

Cat. No.: B2481639
CAS No.: 865659-27-4
M. Wt: 309.39
InChI Key: IHHSPQVELDNNDN-YBFXNURJSA-N
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Description

(E)-N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide is a complex organic compound that features a naphthalene ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide typically involves the reaction of naphthalene-2-carboxylic acid with thioamide derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control and higher yields. These methods utilize micro-mixing and precise temperature control to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted naphthalene derivatives .

Scientific Research Applications

(E)-N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and thiazole-containing molecules, such as:

Uniqueness

What sets (E)-N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide apart is its unique combination of a naphthalene ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-20(2)11-19-17-18-10-15(22-17)16(21)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHSPQVELDNNDN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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